2-(Chloromethyl)cyclohexanol
Overview
Description
2-(Chloromethyl)cyclohexanol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the chlorination of cyclohexanol. This reaction typically uses hydrochloric acid and anhydrous calcium chloride as reagents, with the reaction being carried out under heating conditions . Another method involves the reaction of cyclohexanol with thionyl chloride, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of cyclohexanol to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)cyclohexanol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form cyclohexanone or other oxidized products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Major Products
Substitution: Cyclohexanol derivatives.
Oxidation: Cyclohexanone.
Elimination: Cyclohexene.
Scientific Research Applications
2-(Chloromethyl)cyclohexanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)cyclohexanol involves its interaction with various molecular targets. For instance, the hydroxyl group can participate in hydrogen bonding, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the chloromethyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexene: An unsaturated derivative of cyclohexanol.
Uniqueness
2-(Chloromethyl)cyclohexanol is unique due to the presence of both a hydroxyl group and a chloromethyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-(chloromethyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROSANKCOAPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969851 | |
Record name | 2-(Chloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-55-8, 54599-42-7 | |
Record name | 2-(Chloromethyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113662-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC100900 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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